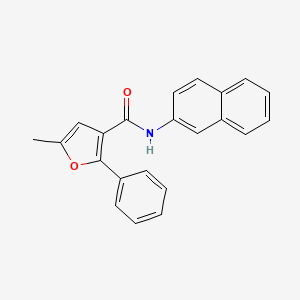![molecular formula C36H40N4O10S2 B15018371 N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)
N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Intermediate Sulfonamides: The initial step involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethoxyphenyl)benzenesulfonamide.
Acylation Reaction: The intermediate sulfonamide is then reacted with acetic anhydride to introduce the acetyl group, forming N-(2,5-dimethoxyphenyl)-N-acetylbenzenesulfonamide.
Piperazine Coupling: The acetylated sulfonamide is coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The methoxy groups may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-Dimethoxyphenyl)benzenesulfonamide
- N-Acetyl-2,5-dimethoxyphenylbenzenesulfonamide
- Piperazine derivatives with sulfonamide groups
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-N-[2-(4-{2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZIN-1-YL)-2-OXOETHYL]BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C36H40N4O10S2 |
|---|---|
Peso molecular |
752.9 g/mol |
Nombre IUPAC |
N-[2-[4-[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C36H40N4O10S2/c1-47-27-15-17-33(49-3)31(23-27)39(51(43,44)29-11-7-5-8-12-29)25-35(41)37-19-21-38(22-20-37)36(42)26-40(52(45,46)30-13-9-6-10-14-30)32-24-28(48-2)16-18-34(32)50-4/h5-18,23-24H,19-22,25-26H2,1-4H3 |
Clave InChI |
AOXZBPPEGAYXDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)

![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![(2E)-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15018327.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15018335.png)
![4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018344.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)
